Cas no 1242594-27-9 (3-(4-Benzyl-piperazin-1-yl)-benzaldehyde)

3-(4-Benzyl-piperazin-1-yl)-benzaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(4-Benzylpiperazin-1-yl)benzaldehyde
- 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde
- 1242594-27-9
- CS-0442973
- DTXSID60856707
- G11149
- Benzaldehyde, 3-[4-(phenylmethyl)-1-piperazinyl]-
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- インチ: InChI=1S/C18H20N2O/c21-15-17-7-4-8-18(13-17)20-11-9-19(10-12-20)14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
- InChIKey: DJIJDRPDLZKOMR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C=O
計算された属性
- せいみつぶんしりょう: 280.157563266g/mol
- どういたいしつりょう: 280.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 23.6Ų
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B289230-10mg |
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde |
1242594-27-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
Alichem | A139002592-1g |
3-(4-Benzylpiperazin-1-yl)benzaldehyde |
1242594-27-9 | 95% | 1g |
$400.00 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513640-250mg |
3-(4-Benzylpiperazin-1-yl)benzaldehyde |
1242594-27-9 | 98% | 250mg |
¥1555.00 | 2024-08-09 | |
TRC | B289230-50mg |
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde |
1242594-27-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
Chemenu | CM129839-1g |
3-(4-benzylpiperazin-1-yl)benzaldehyde |
1242594-27-9 | 95% | 1g |
$333 | 2021-08-05 | |
Chemenu | CM129839-1g |
3-(4-benzylpiperazin-1-yl)benzaldehyde |
1242594-27-9 | 95% | 1g |
$333 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1513640-1g |
3-(4-Benzylpiperazin-1-yl)benzaldehyde |
1242594-27-9 | 98% | 1g |
¥4848.00 | 2024-08-09 | |
TRC | B289230-100mg |
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde |
1242594-27-9 | 100mg |
$ 135.00 | 2022-06-07 |
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde 関連文献
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
3-(4-Benzyl-piperazin-1-yl)-benzaldehydeに関する追加情報
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde: A Comprehensive Overview
3-(4-Benzyl-piperazin-1-yl)-benzaldehyde (CAS No. 1242594-27-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure combining a benzaldehyde moiety with a piperazine ring substituted with a benzyl group, exhibits a wide range of biological activities and potential applications. In this article, we delve into the latest research findings, structural insights, and therapeutic potentials of this intriguing molecule.
The molecular structure of 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde is defined by its piperazine ring, a six-membered ring containing two nitrogen atoms, which is further substituted with a benzyl group at the 4-position. The benzaldehyde group attached to the piperazine ring introduces additional aromaticity and reactivity, making this compound a valuable substrate for various chemical transformations. Recent studies have highlighted the importance of such structural features in modulating the compound's pharmacokinetic properties and bioavailability.
One of the most compelling aspects of 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde is its potential as a lead compound in drug discovery. Researchers have demonstrated that this molecule exhibits significant anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* revealed that 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde effectively inhibits COX-2 enzyme activity, a key target in the treatment of inflammatory diseases such as arthritis.
Moreover, 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde has shown remarkable selectivity towards certain cellular pathways, which underscores its potential as a targeted therapy. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets, further enhancing its prospects in drug design. These findings are particularly significant given the growing need for personalized medicine and the development of drugs with fewer side effects.
The synthesis of 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The ease of synthesis and the availability of starting materials make this compound an attractive candidate for large-scale production. Furthermore, recent innovations in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining high yields.
In addition to its pharmacological applications, 3-(4-Benzyl-piperazin-1-yl)-benzaldehyde has also found utility in materials science. Its aromatic structure and ability to form hydrogen bonds make it an ideal candidate for constructing supramolecular assemblies and functional materials. For example, researchers have successfully utilized this compound as a building block for constructing self-assembled monolayers with potential applications in sensors and catalysis.
Looking ahead, the future of 3-(4-Benzyl-piperazin-1-yli-benzaldehyde) seems bright as ongoing research continues to uncover new dimensions of its versatility. Collaborative efforts between chemists, biologists, and pharmacologists are expected to unlock novel applications for this compound, particularly in the areas of oncology and neurodegenerative diseases. The integration of advanced technologies such as artificial intelligence and machine learning into drug discovery pipelines will further accelerate the development of derivatives with enhanced efficacy and safety profiles.
In conclusion, 3-(4-Benzyl-piperazin-1-yli-benzaldehyde) (CAS No. 1242594-27-) stands as a testament to the ingenuity and creativity within the chemical sciences. With its unique structure, diverse biological activities, and promising therapeutic potentials, this compound continues to be a focal point for researchers worldwide. As our understanding of its properties deepens, so too does its potential to contribute to advancements in medicine and materials science.
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